molecular formula C17H14N2O2 B12606952 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole CAS No. 915301-43-8

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole

Cat. No.: B12606952
CAS No.: 915301-43-8
M. Wt: 278.30 g/mol
InChI Key: ZGUFCSBBDKWIFQ-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is a compound belonging to the indole family, which is known for its significant biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole stands out due to its specific structural features and the presence of both methyl and nitrophenyl groups, which contribute to its unique chemical and biological properties.

Properties

CAS No.

915301-43-8

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole

InChI

InChI=1S/C17H14N2O2/c1-12-15(16-4-2-3-5-17(16)18-12)11-8-13-6-9-14(10-7-13)19(20)21/h2-11,18H,1H3

InChI Key

ZGUFCSBBDKWIFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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